molecular formula C18H18ClN3O2 B2558095 1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922874-73-5

1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2558095
CAS No.: 922874-73-5
M. Wt: 343.81
InChI Key: GPFQDIWPGFDREX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea ( 922874-73-5) is a synthetic urea derivative with a molecular formula of C18H18ClN3O2 and a molecular weight of 343.81 g/mol . This compound is offered for research purposes and is not intended for diagnostic or therapeutic applications. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple stable hydrogen bonds with biological targets, such as proteins and enzymes . This property allows researchers to utilize them in probing protein function and in the development of potential therapeutic agents. The structure incorporates an indole ring system, a common motif in pharmacology, but the specific biological targets and mechanism of action for this particular compound are subjects of ongoing scientific investigation. Researchers can leverage this molecule as a building block or reference standard in various biochemical and pharmacological studies. This product is strictly For Research Use Only.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-24-10-9-22-12-16(15-7-2-3-8-17(15)22)21-18(23)20-14-6-4-5-13(19)11-14/h2-8,11-12H,9-10H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFQDIWPGFDREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 3-chloroaniline with isocyanates or carbamates. One common method is the reaction of 3-chloroaniline with 1-(2-methoxyethyl)-1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different nucleophiles.

Scientific Research Applications

1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Diaryl Ureas

Diaryl ureas, such as 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f) and 1-[4-bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea (), share the urea backbone but lack the indole moiety. Key differences include:

  • Physicochemical Properties : The indole substitution increases molecular weight (e.g., ~370 g/mol for the target vs. ~272 g/mol for 6f) and may reduce solubility due to hydrophobicity .
  • Biological Activity : Diaryl ureas like 6f–6h () are often optimized for kinase inhibition, whereas indole-containing ureas may target enzymes with deeper hydrophobic pockets, such as HIV-1 reverse transcriptase .
Table 1: Diaryl Ureas vs. Target Compound
Compound Name Molecular Formula Substituents Yield (%) Biological Notes
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) C₁₄H₁₀ClN₃O 4-Cyanophenyl, 3-chlorophenyl 88.5 Kinase inhibition candidate
Target Compound C₁₈H₁₇ClN₃O₂ 3-Chlorophenyl, indole-methoxyethyl N/A Hypothesized protein binding

Indole-Containing Ureas

Indole derivatives, such as 1-(3-chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea (Entry 54, ) and 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (), highlight the role of indole in modulating activity:

  • Structural Variations : The target compound’s 2-methoxyethyl chain on the indole nitrogen contrasts with ethyl or thiourea linkages in analogs. This substitution may enhance metabolic stability by reducing oxidation susceptibility.
  • Activity Insights : The thiourea analog in exhibited anti-HIV-1 activity (EC₅₀ = 5.45 µg/mL), suggesting that indole-based ureas/thioureas can engage critical residues like Lys101 and Trp229 in viral enzymes .
Table 2: Indole-Containing Ureas
Compound Name Molecular Formula Key Features Biological Activity
Target Compound C₁₈H₁₇ClN₃O₂ 2-Methoxyethyl-indole Hypothesized enzyme inhibition
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea C₁₇H₁₅FN₄S Thiourea, indole-ethyl Anti-HIV-1 (EC₅₀ = 5.45 µg/mL)
Entry 54 () C₁₇H₁₄ClFN₃O 5-Fluoroindole, ethyl linkage Mycobacterial inhibition candidate

Methoxyethyl-Substituted Ureas

1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea () provides a simplified analog for comparison:

  • Physicochemical Impact : The indole-free analog has a lower molecular weight (C₁₀H₁₃ClN₂O₂ vs. C₁₈H₁₇ClN₃O₂) and higher solubility, making it a candidate for preliminary pharmacokinetic studies .

Biological Activity

Overview

1-(3-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. It features a chlorophenyl group and an indole moiety, connected through a urea linkage. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloroaniline with isocyanates or carbamates. A common method includes the reaction of 3-chloroaniline with 1-(2-methoxyethyl)-1H-indole-3-carbonyl chloride, facilitated by a base like triethylamine in organic solvents such as dichloromethane at room temperature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The specific mechanisms may involve the inhibition of kinases related to cell growth.
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which are crucial in various inflammatory diseases.

Research Findings

Recent studies have explored the biological activities of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AnticancerCell viability assaysInduced apoptosis in breast cancer cell lines
Anti-inflammatoryELISA for cytokine levelsReduced TNF-alpha and IL-6 levels in vitro
Enzyme InhibitionEnzyme kinetics assaysInhibited activity of specific kinases involved in cancer progression

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

  • Case Study 1 : A study demonstrated that a related indole compound significantly inhibited tumor growth in xenograft models by modulating the MAPK/ERK signaling pathway, indicating a promising avenue for cancer therapy .
  • Case Study 2 : Research on anti-inflammatory effects revealed that compounds with similar structures reduced edema in animal models, supporting their application in treating inflammatory conditions .

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